molecular formula C19H17NO4S B2742033 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid CAS No. 1043933-69-2

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B2742033
CAS No.: 1043933-69-2
M. Wt: 355.41
InChI Key: WVHICFRRDSXAJA-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a derivative of thiazolidine and fluorene, which are known for their diverse chemical properties and applications in various fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic Acid are largely derived from its structure. As an alanine derivative , it may interact with enzymes, proteins, and other biomolecules in a manner similar to alanine

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid typically involves the protection of the amino group of thiazolidine-2-carboxylic acid with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino group that can interact with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid lies in its thiazolidine ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHICFRRDSXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043933-69-2
Record name 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid
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